N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[2,3-d]pyrimidine core structure, which is known for its diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions: N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
- 4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carbohydrazide
- N-(Furan-2-ylmethyl)pyridin-2-amine
Uniqueness: N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its thieno[2,3-d]pyrimidine core and the presence of the benzylpiperidine moiety make it a versatile compound for various applications .
Properties
Molecular Formula |
C20H22N4O2S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H22N4O2S/c1-13-16-18(25)21-12-22-20(16)27-17(13)19(26)23-15-7-9-24(10-8-15)11-14-5-3-2-4-6-14/h2-6,12,15H,7-11H2,1H3,(H,23,26)(H,21,22,25) |
InChI Key |
RWKYSBDOVOATGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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